N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide
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Overview
Description
“N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an ethoxyphenyl group, a purinyl group, and a sulfanylacetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide” typically involves multiple steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through the reaction of 2-ethoxyphenol with an appropriate halogenating agent.
Synthesis of the Purinyl Intermediate: The purinyl group can be synthesized starting from a suitable purine derivative, such as 6-chloropurine, which undergoes methylation and subsequent reduction.
Coupling Reaction: The ethoxyphenyl and purinyl intermediates are coupled using a sulfanylacetamide linker under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide” would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide: can be compared with other acetamide derivatives and purine analogs.
Similar Compounds: N-(2-ethoxyphenyl)acetamide, 6-methylpurine, 9-methyl-6-oxo-6,9-dihydro-1H-purine.
Uniqueness
- The unique combination of the ethoxyphenyl, purinyl, and sulfanylacetamide moieties may confer distinct biological activities and chemical properties that are not observed in other similar compounds.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-1H-purin-8-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-3-24-11-7-5-4-6-10(11)19-12(22)8-25-16-20-13-14(21(16)2)17-9-18-15(13)23/h4-7,9H,3,8H2,1-2H3,(H,19,22)(H,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLKLYOKHPEPMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(N2C)N=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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